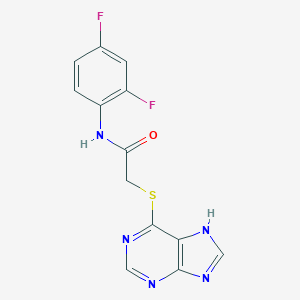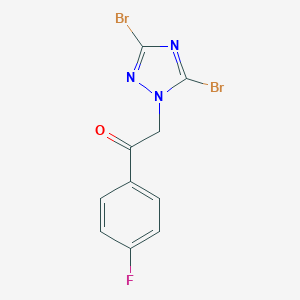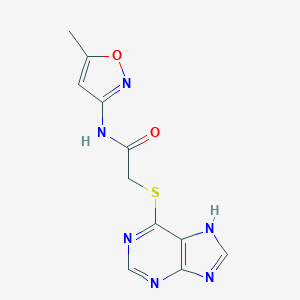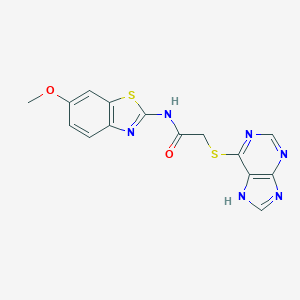![molecular formula C11H9F3N2O2 B510271 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid CAS No. 478030-59-0](/img/structure/B510271.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of propanoic acid, with a benzimidazole ring and a trifluoromethyl group attached. Benzimidazoles are a type of heterocyclic aromatic organic compound, which are known for their wide range of applications in medicinal chemistry . The trifluoromethyl group is a common functional group in organic chemistry, often used to improve the stability and lipophilicity of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a propanoic acid backbone, with a benzimidazole ring and a trifluoromethyl group attached. The benzimidazole ring is a fused ring structure, consisting of a benzene ring fused to an imidazole ring . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A review of papers up to 2008 highlighted the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their derivatives, emphasizing the preparation procedures, properties, and potential areas of interest for future research. This review also discussed the complex compounds of these ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Biological and Clinical Applications
Benzimidazole derivatives have been recognized for their diverse biological and clinical applications, where different substituents around the benzimidazole nucleus result in pharmacologically active compounds of therapeutic interest. These compounds have been applied in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant therapies, making benzimidazoles a key scaffold for developing many therapeutic agents (Babbar, Swikriti, & Arora, 2020).
Anticancer Potential
Recent studies have focused on the design and synthesis of benzimidazole derivatives as anticancer agents, highlighting the broad range of biological activities due to their resemblance with naturally occurring nitrogenous bases like purine. The review discussed benzimidazole derivatives showing anticancer properties through various mechanisms and emphasized the importance of substituents for the synthesis of targeted benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-6(9(17)18)16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-6H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNRUXVPLDGGOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]sulfonyl}morpholine](/img/structure/B510202.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)
![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)






![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)